Tesmilifene Tesmilifene N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is a diarylmethane.
Tesmilifene is a novel potentiator of chemotherapy which, when added to doxorubicin, achieved an unexpected and very large survival advantage over doxorubicin alone in a randomized trial in advanced breast cancer.
Brand Name: Vulcanchem
CAS No.: 98774-23-3
VCID: VC0005231
InChI: InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
SMILES: CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol

Tesmilifene

CAS No.: 98774-23-3

Cat. No.: VC0005231

Molecular Formula: C19H25NO

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Tesmilifene - 98774-23-3

Specification

CAS No. 98774-23-3
Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
IUPAC Name 2-(4-benzylphenoxy)-N,N-diethylethanamine
Standard InChI InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
Standard InChI Key NFIXBCVWIPOYCD-UHFFFAOYSA-N
SMILES CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Tesmilifene (C₁₉H₂₅NO) is a diarylmethane derivative with a molecular weight of 283.4 g/mol . Its structure lacks the stilbene bridge and third phenyl ring found in selective estrogen receptor modulators (SERMs) like tamoxifen, rendering it incapable of binding estrogen receptors . The compound exists as a hydrochloride salt (C₁₉H₂₆ClNO) in clinical formulations .

Key Chemical Characteristics

PropertyValueSource
Molecular FormulaC₁₉H₂₅NO (free base)
Molecular Weight283.4 g/mol
SMILESCCN(CC)CCOC1=CC=C(CC2=CC=CC=C2)C=C1
InChI KeyNFIXBCVWIPOYCD-UHFFFAOYSA-N
CAS Registry98774-23-3 (free base)

Tesmilifene’s achiral structure and lack of defined stereocenters simplify its synthesis but limit target specificity . Its benzylphenoxy core facilitates interactions with histamine receptors and ATP-binding cassette (ABC) transporters .

Pharmacological Profile

Primary Targets

Tesmilifene binds two key targets:

  • Histamine H1 Receptor (HRH1): Weak antagonism (Ki > 1 µM), insufficient for antihistaminic effects .

  • P-Glycoprotein (ABCB1): Activates this multidrug resistance (MDR) pump, paradoxically enhancing chemotherapy efficacy .

Drug Metabolism

Hepatic cytochrome P450 enzymes, particularly CYP3A4, metabolize Tesmilifene. Its interaction with CYP3A4 modulates arachidonic acid pathways, potentially influencing cancer cell proliferation .

Mechanism of Action

Tesmilifene’s chemopotentiation mechanism involves dual pathways:

P-Glycoprotein Activation and ATP Depletion

In multidrug-resistant (MDR+) cancer cells, Tesmilifene acts as a P-gp substrate, stimulating ATP-dependent drug efflux. This hyperactivation depletes cellular ATP reserves, triggering lethal reactive oxygen species (ROS) via mitochondrial stress . Notably, this mechanism spares non-MDR cells, explaining its selective toxicity .

Modulation of Arachidonic Acid Metabolism

By displacing histamine from antiestrogen binding sites (AEBS) on CYP3A4, Tesmilifene alters hydroxyeicosatetraenoic acid (HETE) production, indirectly suppressing pro-metastatic signaling .

Clinical Development and Trials

Phase III Trial (NCIC MA.19)

A randomized study (n=305) compared doxorubicin ± Tesmilifene in advanced breast cancer:

OutcomeDoxorubicin AloneDoxorubicin + TesmilifeneP-value
Median Survival15.6 months23.6 months<0.03
1-Year Survival Rate58%78%N/A
Progression-Free Survival7.8 months7.9 monthsNS

Despite equivalent early endpoints, Tesmilifene conferred a 50% survival improvement, attributed to delayed MDR+ cell death .

Subgroup Analyses

  • Disease-Free Interval (DFI): Patients with DFI ≤36 months saw median survival increase from 12.2 to 29.7 months (p=0.0016) .

  • ER Status: ER-negative patients benefited more (p=0.003) .

  • Response Status: Responders (CR/PR/SD) had improved survival (p<0.007) .

Adverse Effects and Discontinuation

Tesmilifene’s development was halted due to:

  • High Toxicity: Grade 3–4 adverse events in ≥40% of patients, including myelosuppression and gastrointestinal toxicity .

  • Quality of Life: Poor tolerance attributed to ATP depletion in normal tissues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator